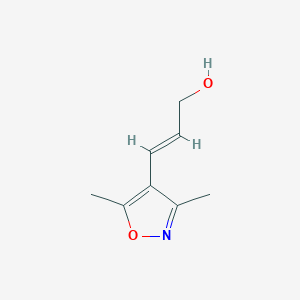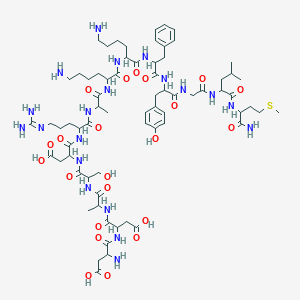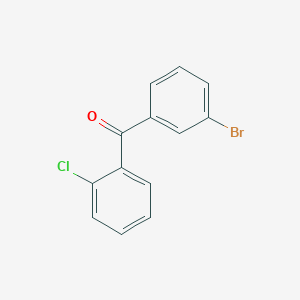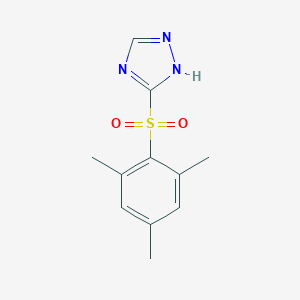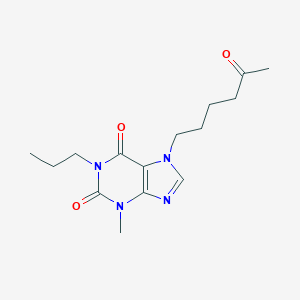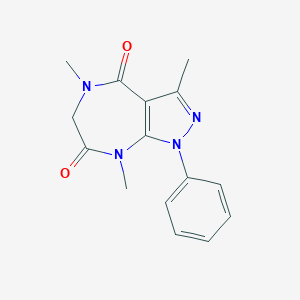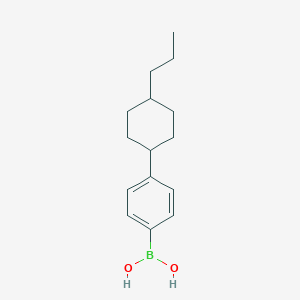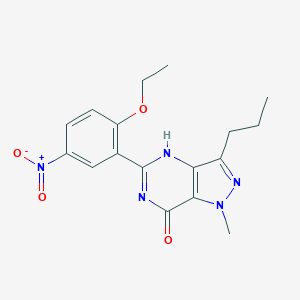
2,3-Dihydrofuran
Übersicht
Beschreibung
2,3-Dihydrofuran is a heterocyclic compound with the molecular formula C4H6O. It is one of the simplest enol ethers and is isomeric with 2,5-dihydrofuran. This compound is a colorless volatile liquid and is known for its reactivity and versatility in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrofuran is widely used in scientific research due to its versatility:
- Chemistry: It is used in lanthanide-catalyzed Diels-Alder reactions with 2-pyrones and in Rhodium (II)-stabilized cycloadditions with vinylcarbenoids .
- Biology and Medicine: It is applied in the preparation of biologically active compounds, including antitumor agents .
- Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
Target of Action
2,3-Dihydrofuran (2,3-DHF) is a heterocyclic compound and one of the simplest enol ethers . It is primarily used as a chemical intermediate in various organic reactions . The primary targets of 2,3-DHF are the reactants in these organic reactions, which can be various depending on the specific reaction .
Mode of Action
The mode of action of 2,3-DHF largely depends on the type of reaction it is involved in. For instance, in the Heck coupling of this compound, neopentyl phosphine ligands promote isomerization . In another example, 2,3-DHF undergoes lithiation upon treatment with butyl lithium, resulting in a 2-lithio derivative that serves as a versatile intermediate .
Biochemical Pathways
2,3-DHF is involved in various biochemical pathways, primarily as an intermediate in organic synthesis. It is an intermediate in the Feist–Benary synthesis of furans from α-halogen ketones and β-dicarbonyl compounds . Other synthesis methods involve cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts .
Result of Action
The result of 2,3-DHF’s action is the formation of new compounds through various organic reactions. For example, in the Heck reaction, 2,3-DHF can be converted into 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans .
Biochemische Analyse
Biochemical Properties
It is known that it undergoes lithiation upon treatment with butyl lithium, resulting in a 2-lithio derivative that is a versatile intermediate . This suggests that 2,3-Dihydrofuran may interact with certain enzymes and proteins in biochemical reactions, but specific interactions have not been reported in the literature.
Molecular Mechanism
It is known to undergo lithiation with butyl lithium, suggesting it may interact with biomolecules in a similar manner . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dihydrofuran can be synthesized through various methods, often involving cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts. Some common methods include:
- Cyclization of 1,4-butanediol on cobalt catalysts .
- Cycloaddition reactions involving carbonyl compounds using catalysts such as iodine or Raney nickel .
- Feist–Benary synthesis , which involves the reaction of α-halogen ketones with β-dicarbonyl compounds .
Industrial Production Methods: The industrial production of this compound typically involves the conversion of 1,4-butanediol using cobalt catalysts. This method is favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
2,3-Dihydrofuran undergoes various types of chemical reactions, including:
- Oxidation: It can be oxidized to form furan derivatives.
- Reduction: Reduction reactions can lead to the formation of tetrahydrofuran.
- Substitution: It undergoes lithiation upon treatment with butyl lithium, forming a 2-lithio derivative that is a versatile intermediate .
Common Reagents and Conditions:
- Butyl lithium for lithiation reactions .
- Iodine and Raney nickel as catalysts for cycloaddition reactions .
Major Products Formed:
- Furan derivatives through oxidation.
- Tetrahydrofuran through reduction.
- 2-lithio derivatives through lithiation .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrofuran is similar to other dihydrofurans, such as 2,5-dihydrofuran. it is unique due to its specific reactivity and the types of reactions it undergoes. Some similar compounds include:
- 2,5-Dihydrofuran: Another isomer with different reactivity and applications .
- Tetrahydrofuran: A fully saturated analog with different chemical properties and uses .
This compound stands out due to its versatility in organic synthesis and its role as an intermediate in various chemical reactions.
Eigenschaften
IUPAC Name |
2,3-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTCBAGSMQIFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75454-45-4 | |
| Record name | Furan, 2,3-dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75454-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061594 | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1191-99-7, 36312-17-1 | |
| Record name | 2,3-Dihydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036312171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07M2EY3BG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




